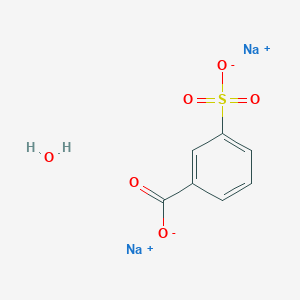

Sodium 3-sulfonatobenzoate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sodium 3-sulfonatobenzoate hydrate involves sulfonation reactions and crystallization processes. For instance, water-soluble derivatives of formononetin, such as sodium 3-sulfonatobenzoate hydrate, can be synthesized through sulfonation reactions, characterized by IR, 1H NMR, and single-crystal X-ray diffraction analysis (Wang & Zhang, 2011).

Molecular Structure Analysis

The molecular structure of sodium 3-sulfonatobenzoate hydrate is elucidated through crystallographic studies. The compound often crystallizes in specific space groups, with detailed parameters such as cell dimensions and coordination networks being determined through X-ray diffraction analyses. The sodium atoms in the compound are coordinated with oxygen atoms from water molecules, hydroxyl groups, and sulfo-groups, forming a Na–O coordinated network (Wang & Zhang, 2011).

Chemical Reactions and Properties

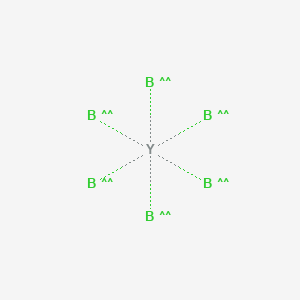

Sodium 3-sulfonatobenzoate hydrate participates in various chemical reactions, showcasing its versatility. For example, the compound is involved in disproportionation coupling reactions mediated by BF3·OEt2, efficiently yielding thiosulfonates. This highlights its utility in synthesizing organosulfur compounds through diverse chemical transformations (Cao et al., 2018).

Physical Properties Analysis

The physical properties of sodium 3-sulfonatobenzoate hydrate, such as solubility, crystallinity, and thermal stability, are crucial for its applications. These properties are influenced by the degree of sulfonation and the specific structural characteristics of the compound.

Chemical Properties Analysis

The chemical properties of sodium 3-sulfonatobenzoate hydrate, including its reactivity in sulfonation, sulfonylation, and other related reactions, are essential for understanding its potential uses in various chemical syntheses. The compound's ability to form stable complexes and participate in coordination polymers adds to its chemical significance (Webb et al., 2001).

Scientific Research Applications

1. Application in Gas Hydrate Technology

- Methods of Application : The compound is synthesized based on glycerol and pentaerythritol. Experiments under dynamic conditions using high-pressure autoclaves were conducted to study its effect on methane hydrate formation .

- Results or Outcomes : The conversion of water-to-hydrate forms increased from 62 ± 5% in pure water to 86 ± 4% for the best promoter at concentration 500 ppm. In addition, the rate of hydrate formation increases 2–4 times for different concentrations .

2. Application in Pharmaceutical Research

- Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in the study of transformation pathways amongst anhydrate/hydrate solid forms of sodium naproxen. This is crucial during product development because transformations amongst anhydrate/hydrate forms can have a significant impact on product performance .

- Methods of Application : Multi-temperature dynamic vapour sorption (DVS) analysis combined with variable-humidity X-ray powder diffraction (XRPD) were used to establish the transformation pathways as a function of temperature and humidity .

- Results or Outcomes : At 25°C, anhydrous sodium naproxen (AH) transforms directly to one dihydrate polymorph (DH-II). At 50°C, AH transforms stepwise to a monohydrate (MH) then to the other dihydrate polymorph (DH-I). DH-II transforms to a tetrahydrate (TH) more readily than DH-I transforms to TH .

3. Application in Synthesis of Organosulfur Compounds

- Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in the synthesis of organosulfur compounds. It acts as a sulfonylating, sulfenylating or sulfinylating reagent, depending on reaction conditions .

- Methods of Application : The compound is prepared and used in various S–S, N–S, and C–S bond-forming reactions to synthesize many valuable organosulfur compounds .

- Results or Outcomes : Substantial progress has been made over the last decade in the utilization of sodium sulfinates, including the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .

4. Application in Gas Extraction Technology

- Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in gas extraction technology. It is a significant advantage over the well-known reagent sodium dodecyl sulfate, as it does not form stable foam .

- Methods of Application : The compound is used in the extraction of gas from the hydrate during regasification .

- Results or Outcomes : The use of Sodium 3-sulfonatobenzoate hydrate can prevent clogging of the operating equipment caused by abundant foaming .

5. Application in Synthesis of Organosulfur Compounds

- Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in the synthesis of organosulfur compounds. It acts as a sulfonylating, sulfenylating or sulfinylating reagent, depending on reaction conditions .

- Methods of Application : The compound is prepared and used in various S–S, N–S, and C–S bond-forming reactions to synthesize many valuable organosulfur compounds .

- Results or Outcomes : Substantial progress has been made over the last decade in the utilization of sodium sulfinates, including the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .

6. Application in Gas Extraction Technology

- Summary of Application : Sodium 3-sulfonatobenzoate hydrate is used in gas extraction technology. It is a significant advantage over the well-known reagent sodium dodecyl sulfate, as it does not form stable foam .

- Methods of Application : The compound is used in the extraction of gas from the hydrate during regasification .

- Results or Outcomes : The use of Sodium 3-sulfonatobenzoate hydrate can prevent clogging of the operating equipment caused by abundant foaming .

properties

IUPAC Name |

disodium;3-sulfonatobenzoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.2Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZKGQSNPCTAD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Na2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-sulfonatobenzoate hydrate | |

CAS RN |

14995-40-5 |

Source

|

| Record name | Disodium 2-sulphonatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)